1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at position 5 and a formyl group at position 3, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours . The resulting product is then subjected to work-up and distillation to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes. One such method includes the lithiation of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by trapping with electrophiles in a flow reactor. This approach ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid.
Reduction: 1-Methyl-5-(trifluoromethyl)pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in the enzyme. The formyl group can form hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde: Similar structure but with the formyl group at position 4.
1-Methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid: Oxidized form of the compound.
1-Methyl-5-(trifluoromethyl)pyrazole-3-methanol: Reduced form of the compound.
Uniqueness: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and formyl groups makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-5(6(7,8)9)2-4(3-12)10-11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBDVBOOYGDBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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